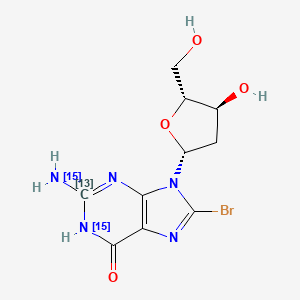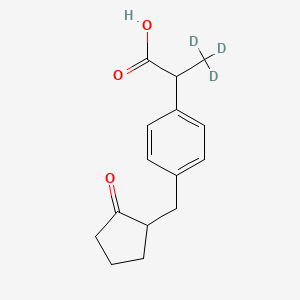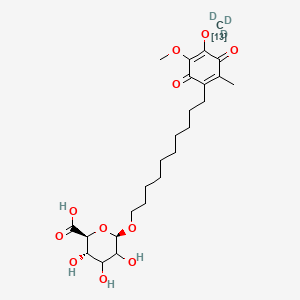
Idebenone Glucuronide-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Idebenone Glucuronide-13C,d3 is a stable isotope-labeled compound used primarily in biochemical and proteomics researchThis compound has a molecular formula of C24H35D3O11 and a molecular weight of 518.57 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Glucuronide-13C,d3 involves the glucuronidation of idebenone. This process typically includes the reaction of idebenone with glucuronic acid in the presence of a catalyst. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound. The use of 13C and deuterium (d3) labeling is achieved through the incorporation of these isotopes into the glucuronic acid or idebenone precursor .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
Idebenone Glucuronide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted idebenone glucuronides .
科学研究应用
Idebenone Glucuronide-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of idebenone metabolites.
Biology: Employed in studies investigating the metabolic pathways and biotransformation of idebenone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of idebenone.
Industry: Applied in the development of new pharmaceuticals and in the quality control of idebenone-containing products
作用机制
Idebenone Glucuronide-13C,d3 exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It transfers electrons directly to complex III of the ETC, bypassing complex I, which helps in restoring cellular energy (ATP) generation. This mechanism reduces oxidative damage, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage. The compound also upregulates mitochondrial autophagy-related proteins and activates the Parkin/PINK1 mitophagy pathway, promoting the degradation of damaged mitochondria .
相似化合物的比较
Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: The parent compound of Idebenone Glucuronide-13C,d3, used in the treatment of visual impairment in patients with Leber’s Hereditary Optic Neuropathy.
Mitoquinone: Another synthetic analogue of ubiquinone with similar mitochondrial targeting properties
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of idebenone, making it a crucial tool in biochemical and proteomics research .
属性
分子式 |
C25H38O11 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
(2S,3S,6R)-3,4,5-trihydroxy-6-[10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1/i2+1D3 |
InChI 键 |
CDCNKPZTVWMIQX-MOVHQMBTSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


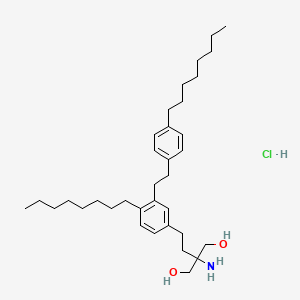
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
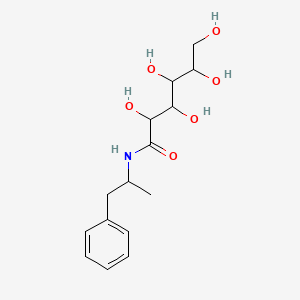
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
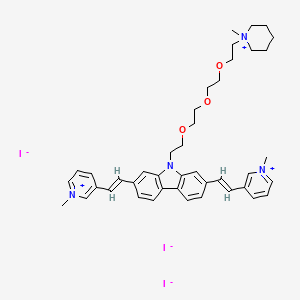

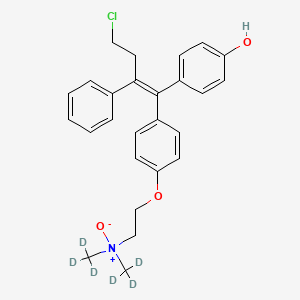
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
